An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,2,3,6-tetrahydropyrazine
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,2,3,6-tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1,2,3,6-tetrahydropyrazine, a heterocyclic organic compound, holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates known information and provides context based on related chemical structures. The guide includes a summary of its physicochemical properties, a detailed experimental protocol for a common synthesis method, and a discussion of its potential reactivity and applications. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel heterocyclic compounds for therapeutic development.
Chemical Properties
5-Methyl-1,2,3,6-tetrahydropyrazine (CAS Number: 344240-21-7) is a derivative of tetrahydropyrazine with a methyl group at the fifth position.[1] Its core structure is a six-membered ring containing two nitrogen atoms.[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-Methyl-1,2,3,6-tetrahydropyrazine is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂ | [1] |
| Molecular Weight | 98.15 g/mol | [1] |
| IUPAC Name | 5-methyl-1,2,3,6-tetrahydropyrazine | [1] |
| CAS Number | 344240-21-7 | [1] |
| Canonical SMILES | CC1=NCCNC1 | [1] |
| InChI Key | VHNZFLMEDAMJRP-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in organic solvents like ethanol and methanol. | [1] |
| Stability | Generally stable under standard laboratory conditions; may require precautions against moisture and light. | [1] |
Table 1: Physicochemical Properties of 5-Methyl-1,2,3,6-tetrahydropyrazine
Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the methyl group protons, typically as a singlet or doublet in the upfield region. The protons on the tetrahydropyrazine ring would likely exhibit complex splitting patterns.[2] |
| ¹³C NMR | The carbon-13 NMR spectrum would show a distinct signal for the methyl carbon in the upfield region. The sp³ hybridized carbons of the tetrahydropyrazine ring would appear at different chemical shifts, with those bonded to nitrogen being deshielded. The sp² hybridized carbon of the C=N bond is expected in the downfield region.[2] |
| Mass Spectrometry | High-resolution mass spectrometry should confirm the molecular weight of 98.15 g/mol . Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns involving the loss of the methyl group and cleavage of the tetrahydropyrazine ring.[2] |
Table 2: Predicted Spectroscopic Data for 5-Methyl-1,2,3,6-tetrahydropyrazine
Synthesis and Reactivity
Synthesis
The most commonly cited method for the synthesis of 5-Methyl-1,2,3,6-tetrahydropyrazine is the acid-catalyzed cyclization of 1,2-diaminopropane and acetone.[1] This one-pot reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of acetone, followed by dehydration and ring closure.[1]
Experimental Protocol: Acid-Catalyzed Cyclization
The following is a generalized experimental protocol based on the known reaction. Specific quantities and reaction times may require optimization.
Materials:
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1,2-Diaminopropane
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Acetone
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Hydrochloric acid (concentrated)
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Toluene
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Sodium hydroxide solution (e.g., 1 M)
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Anhydrous sodium sulfate
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Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane in toluene.
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Slowly add acetone to the solution while stirring.
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Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the reaction mixture with a sodium hydroxide solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by distillation or column chromatography.
Chemical Reactivity
5-Methyl-1,2,3,6-tetrahydropyrazine is expected to undergo several types of chemical reactions characteristic of heterocyclic amines.[1]
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Oxidation: The tetrahydropyrazine ring can be oxidized to the corresponding aromatic pyrazine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.[1]
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Reduction: The double bond in the ring can be reduced to yield the fully saturated 2-methylpiperazine using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
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Substitution: The nitrogen atoms in the ring can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1]
Potential Biological Activity and Applications
While specific biological data for 5-Methyl-1,2,3,6-tetrahydropyrazine is scarce in the scientific literature, the broader class of tetrahydropyrazine and tetrahydropyridine derivatives has been investigated for a range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system.[1][3]
Given its structural features, 5-Methyl-1,2,3,6-tetrahydropyrazine could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] Its investigation for potential antimicrobial and anticancer activities has been suggested.[1] However, at present, there is no documented evidence of its interaction with specific signaling pathways or biological targets. Further research is required to elucidate the pharmacological profile of this compound.
Conclusion
5-Methyl-1,2,3,6-tetrahydropyrazine is a heterocyclic compound with potential for further exploration in the field of medicinal chemistry. This guide has summarized its known chemical properties and provided a general framework for its synthesis and reactivity. The lack of comprehensive experimental data, particularly regarding its biological activity, highlights an opportunity for future research. The information presented here aims to facilitate such investigations by providing a consolidated resource for scientists and drug development professionals.
